molecular formula C10H10N2O2 B14205842 2-Amino-3-(4-methoxyphenyl)-3-oxopropanenitrile CAS No. 775233-22-2

2-Amino-3-(4-methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B14205842
CAS No.: 775233-22-2
M. Wt: 190.20 g/mol
InChI Key: VZTYRFNWSRDJTQ-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methoxyphenyl)-3-oxopropanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of an amino group, a methoxyphenyl group, and a nitrile group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methoxyphenyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction mixture is typically heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methoxyphenyl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Amino-3-(4-methoxyphenyl)-3-oxopropanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(4-methoxyphenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group, in particular, contributes to its unique properties compared to other similar compounds .

Properties

CAS No.

775233-22-2

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-amino-3-(4-methoxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H10N2O2/c1-14-8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9H,12H2,1H3

InChI Key

VZTYRFNWSRDJTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C#N)N

Origin of Product

United States

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